Cas no 1805005-10-0 (5-Cyano-4-methoxypicolinoyl chloride)

5-Cyano-4-methoxypicolinoyl chloride is a versatile heterocyclic building block used in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive acyl chloride group enables efficient coupling with nucleophiles, facilitating the formation of amides, esters, and other derivatives. The presence of both cyano and methoxy substituents enhances its utility as a precursor for further functionalization, offering selectivity in complex reactions. This compound is valued for its stability under controlled conditions and its compatibility with a range of reaction conditions, making it a reliable intermediate for constructing pyridine-based scaffolds. Proper handling under inert atmospheres is recommended due to its moisture sensitivity.
5-Cyano-4-methoxypicolinoyl chloride structure
1805005-10-0 structure
Product name:5-Cyano-4-methoxypicolinoyl chloride
CAS No:1805005-10-0
MF:C8H5ClN2O2
MW:196.590500593185
CID:4904363

5-Cyano-4-methoxypicolinoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Cyano-4-methoxypicolinoyl chloride
    • Inchi: 1S/C8H5ClN2O2/c1-13-7-2-6(8(9)12)11-4-5(7)3-10/h2,4H,1H3
    • InChI Key: FTTXLRCWZHEANM-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(C(C#N)=CN=1)OC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 248
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63

5-Cyano-4-methoxypicolinoyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029007990-250mg
5-Cyano-4-methoxypicolinoyl chloride
1805005-10-0 95%
250mg
$1,058.40 2022-04-01
Alichem
A029007990-1g
5-Cyano-4-methoxypicolinoyl chloride
1805005-10-0 95%
1g
$2,779.20 2022-04-01
Alichem
A029007990-500mg
5-Cyano-4-methoxypicolinoyl chloride
1805005-10-0 95%
500mg
$1,701.85 2022-04-01

Additional information on 5-Cyano-4-methoxypicolinoyl chloride

5-Cyano-4-methoxypicolinoyl Chloride (CAS No. 1805005-10-0): A Comprehensive Overview

5-Cyano-4-methoxypicolinoyl chloride (CAS No. 1805005-10-0) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is a derivative of picolinic acid, characterized by the presence of a cyano group and a methoxy substituent on the pyridine ring, along with a chloroformyl group. The combination of these functional groups imparts distinct reactivity and biological activity, making it a valuable intermediate in the synthesis of bioactive molecules.

The chemical structure of 5-Cyano-4-methoxypicolinoyl chloride can be represented as C9H6ClNO3. The cyano group (CN) is known for its strong electron-withdrawing properties, which can influence the reactivity and stability of the molecule. The methoxy group (OCH3) provides additional electronic effects and can enhance solubility in polar solvents. The chloroformyl group (COCl) is highly reactive and readily undergoes nucleophilic acyl substitution reactions, making it an excellent electrophilic reagent for the formation of amides, esters, and other derivatives.

In the context of medicinal chemistry, 5-Cyano-4-methoxypicolinoyl chloride has been explored for its potential as a building block in the synthesis of novel drugs. Recent studies have highlighted its utility in the development of inhibitors targeting specific enzymes and receptors. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of picolinoyl-based compounds as potent inhibitors of histone deacetylases (HDACs), which are implicated in various diseases, including cancer and neurodegenerative disorders. The presence of the cyano and methoxy groups in 5-Cyano-4-methoxypicolinoyl chloride was found to enhance the binding affinity and selectivity of these inhibitors.

Beyond its role in drug discovery, 5-Cyano-4-methoxypicolinoyl chloride has also found applications in other areas of chemical research. In materials science, it has been used as a precursor for the synthesis of functionalized polymers with tunable properties. These polymers have potential uses in drug delivery systems, where their ability to form stable complexes with therapeutic agents can improve drug efficacy and reduce side effects. Additionally, the compound's reactivity has been leveraged in the development of new catalysts for organic synthesis, where it serves as a versatile ligand for transition metal complexes.

The synthesis of 5-Cyano-4-methoxypicolinoyl chloride typically involves multi-step procedures that ensure high purity and yield. One common approach involves the reaction of 5-cyano-4-methoxypicolinic acid with thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3). This reaction leads to the formation of the corresponding acyl chloride, which can be isolated and purified using standard techniques such as distillation or recrystallization. The choice of solvent and reaction conditions can significantly impact the efficiency and selectivity of this transformation.

In terms of safety and handling, 5-Cyano-4-methoxypicolinoyl chloride, like many acyl chlorides, is highly reactive and should be handled with care. It is recommended to use appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat when working with this compound. Additionally, reactions involving acyl chlorides should be performed under an inert atmosphere to prevent unwanted side reactions or degradation.

The future prospects for 5-Cyano-4-methoxypicolinoyl chloride are promising. Ongoing research continues to uncover new applications and derivatives that could have significant impacts on various industries. For example, recent advancements in combinatorial chemistry have enabled the rapid synthesis and screening of large libraries of picolinoyl-based compounds, accelerating the discovery process for new drugs and materials.

In conclusion, 5-Cyano-4-methoxypicolinoyl chloride (CAS No. 1805005-10-0) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and catalysis. Its unique chemical structure provides a robust platform for further exploration and development, making it an essential reagent for researchers working at the forefront of chemical innovation.

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